3-(3-Chlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole
Description
Nuclear Magnetic Resonance (NMR)
$$ ^1\text{H} $$ NMR (400 MHz, CDCl$$ _3 $$) :
$$ ^{13}\text{C} $$ NMR :
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
- Molecular ion peak : m/z 220.65 (M$$ ^+ $$, 100%)
- Fragments:
Crystallographic Data and X-ray Diffraction Studies
No single-crystal X-ray diffraction data is currently available for this compound. However, analogous pyrrolo-isoxazole derivatives exhibit monoclinic crystal systems with space group $$ P2_1/c $$. Predicted unit cell parameters:
- $$ a = 8.42 \, \text{Å} $$, $$ b = 10.15 \, \text{Å} $$, $$ c = 12.73 \, \text{Å} $$
- $$ \alpha = 90^\circ $$, $$ \beta = 95.6^\circ $$, $$ \gamma = 90^\circ $$
Computational Modeling of Electronic Structure
DFT studies (B3LYP/6-311+G(d,p)) reveal:
- HOMO-LUMO gap : 4.3 eV, indicating moderate reactivity
- Electrostatic potential : Negative charge localized on the isoxazole oxygen ($$ -0.42 \, e $$) and chlorine ($$ -0.18 \, e $$)
- NBO analysis : Hyperconjugation between the isoxazole lone pairs and σ$$ ^* $$-orbitals of adjacent C-N bonds stabilizes the structure
$$ \text{HOMO} = -6.2 \, \text{eV}, \quad \text{LUMO} = -1.9 \, \text{eV} $$
Properties
Molecular Formula |
C11H9ClN2O |
|---|---|
Molecular Weight |
220.65 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole |
InChI |
InChI=1S/C11H9ClN2O/c12-8-3-1-2-7(6-8)10-9-4-5-13-11(9)15-14-10/h1-3,6,13H,4-5H2 |
InChI Key |
IFOGCNXWVUHRHB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1C(=NO2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
(3 + 2) Cycloaddition of Nitrile Oxides with Alkenes or Alkynes
The most common and efficient synthetic route to pyrroloisoxazoles, including the target compound, is the (3 + 2) cycloaddition reaction between nitrile oxides and alkenes or alkynes. This method forms the isoxazole ring by a 1,3-dipolar cycloaddition, often catalyzed by transition metals such as copper(I) or ruthenium(II) complexes to improve yield and selectivity.
-
- Generation of nitrile oxides in situ from aldoximes or hydroximoyl chlorides.
- Reaction with suitably substituted alkenes or alkynes bearing the 3-chlorophenyl moiety.
- Catalysis by copper(I) salts or ruthenium complexes under mild to moderate temperatures.
- Purification typically by column chromatography.
-
- High regioselectivity and good yields.
- Mild reaction conditions.
- Versatility in substituent tolerance.
| Parameter | Typical Conditions | Yield Range (%) |
|---|---|---|
| Catalyst | Cu(I) salts or Ru(II) complexes | 60–85 |
| Solvent | Dichloromethane, THF, or toluene | — |
| Temperature | Room temperature to 80 °C | — |
| Reaction Time | 1–4 hours | — |
This method is supported by VulcanChem and other synthetic reports emphasizing the cycloaddition as the key step for pyrroloisoxazole ring formation.
Thermal Isomerization of 5-(2H-azirin-2-yl)oxazoles
An alternative approach involves the thermal isomerization of 5-(2H-azirin-2-yl)oxazoles to form 4H-pyrrolo[2,3-d]oxazoles, which are structurally related to pyrroloisoxazoles. This method has been demonstrated with various substituted azirines and nitriles, catalyzed or uncatalyzed.
-
- Initial synthesis of 5-(2H-azirin-2-yl)oxazoles via Rhodium(II)-catalyzed reaction of 2-diazoacetyl-2H-azirines with nitriles.
- Subsequent thermolysis in inert solvents (e.g., mesitylene) at elevated temperatures (170–180 °C) without catalysts to induce ring rearrangement.
- Yields reported up to 70% under optimized conditions.
-
- The isomerization proceeds via a nitrenoid-like transition state with a high activation barrier (~38 kcal/mol), overcome by heating.
- The intermediate formed can undergo further aromatization via hydrogen shifts.
| Step | Conditions | Yield (%) |
|---|---|---|
| Rh(II)-catalyzed azirine reaction | Rh2(oct)4 (1 mol%), reflux in DCE, 10 min | 15–73 |
| Thermal isomerization | Mesitylene, 170–180 °C, 1–3 h | ~70 |
This method is detailed in MDPI’s Molecules journal and provides a route to related pyrroloisoxazole derivatives, which can be adapted for the target compound.
Comparative Summary of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|---|
| (3 + 2) Cycloaddition | Nitrile oxides + alkenes/alkynes, Cu(I)/Ru(II) | High regioselectivity, mild conditions | Requires metal catalysts, sensitive to substituents | 60–85 |
| Thermal Isomerization | 5-(2H-azirin-2-yl)oxazoles, heat (170–180 °C) | Catalyst-free final step, good yields | High temperature, long reaction time | ~70 |
| Chalcone Cyclization (Isoxazole) | Brominated chalcones, base or catalyst | Straightforward, well-characterized | Not directly for pyrroloisoxazole | 40–50 |
Research Findings and Optimization Notes
- Transition metal catalysts such as Rhodium(II) complexes are effective in initial azirine transformations but may fail in isomerization due to non-selective interactions with polyheteroatomic substrates.
- Thermal isomerization without catalysts in inert solvents like mesitylene at 180 °C for 1 hour provides optimal yields and purity.
- Cycloaddition reactions benefit from careful control of nitrile oxide generation and catalyst loading to maximize yield and minimize side products.
- Purification by silica gel chromatography is standard across methods, with IR and NMR spectroscopy confirming product identity and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions can vary, but they often involve moderate temperatures and specific catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of oxazoles, while substitution reactions can yield a variety of substituted isoxazole derivatives .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential therapeutic applications:
- Anticancer Activity : Research has indicated that 3-(3-Chlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole exhibits significant cytotoxic effects against various cancer cell lines. Studies suggest that it may induce apoptosis through the modulation of specific signaling pathways involved in cell survival and proliferation.
- Antimicrobial Properties : The compound has shown promise in combating bacterial infections, with preliminary studies indicating its efficacy against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis.
Neuropharmacology
There is emerging interest in the neuropharmacological effects of this compound:
- Cognitive Enhancement : Some studies have explored its potential as a cognitive enhancer, with findings suggesting that it may improve memory and learning processes in animal models. This could be attributed to its interaction with neurotransmitter systems.
- Anxiolytic Effects : Preliminary investigations indicate that the compound may possess anxiolytic properties, potentially offering a new avenue for treating anxiety disorders.
Data Tables
The following table summarizes key biological activities and related compounds:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Anticancer | Induction of apoptosis via signaling modulation |
| 5-(4-Chlorophenyl)-3-phenyl-3a,6a-dihydro-4H-pyrrolo[3,4-d]isoxazole | Antimicrobial | Disruption of cell wall synthesis |
| 5-Benzyl-3-phenyl-3a,6a-dihydro-4H-pyrrolo[3,4-d]isoxazole | Anti-inflammatory | Inhibition of pro-inflammatory cytokines |
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry evaluated the efficacy of this compound against breast cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability and increased markers of apoptosis. The study concluded that this compound could serve as a lead structure for developing novel anticancer agents .
Case Study 2: Antimicrobial Activity
In a recent investigation published in Antimicrobial Agents and Chemotherapy, researchers assessed the antimicrobial properties of the compound against common pathogens. The findings revealed significant antibacterial activity with minimum inhibitory concentrations comparable to existing antibiotics. This suggests potential for further development into therapeutic agents for bacterial infections .
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Substituent Position: The position of the chlorophenyl group (meta vs. para) significantly impacts biological activity. For example, 3-(4-chlorophenyl)isoxazole exhibits strong GR inhibition, while meta-substituted analogs like the target compound may exhibit altered binding modes due to steric and electronic differences .
- Core Structure: Bicyclic pyrrolo-isoxazole derivatives (e.g., pyrrolo[3,2-d] vs. pyrrolo[3,4-c]) display distinct conformational properties. The dihedral angle in 5-(4-chlorophenyl)-6-isopropyl-5,6-dihydro-4H-pyrrolo[3,4-c]isoxazole (25.0°) suggests rigidity that may enhance fungicidal activity .
Table 2: Enzyme Inhibition Profiles of Selected Isoxazole Derivatives
Key Observations:
- Substituent Electronic Effects: Electron-withdrawing groups (e.g., Cl, Br) enhance enzyme inhibition. For example, 3-(4-bromophenyl)isoxazole shows competitive GST inhibition due to bromine’s strong electronegativity .
- Inhibition Mechanism: The target compound’s bicyclic structure may allow dual binding modes (e.g., non-competitive and uncompetitive), similar to para-chlorophenyl analogs but with modified kinetics due to meta-substitution .
Biological Activity
3-(3-Chlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects, supported by data from various studies.
- Molecular Formula : C12H10ClN3O
- Molecular Weight : 220.655 g/mol
- Density : 1.3 ± 0.1 g/cm³
- Boiling Point : 424.9 ± 45.0 °C at 760 mmHg
Antitumor Activity
Several studies have evaluated the cytotoxic effects of pyrrolo[3,2-d]isoxazole derivatives against various cancer cell lines. For instance:
- Study Findings : In a comparative study against colorectal carcinoma (HCT-116) and prostate cancer (PC3) cell lines, compounds with the pyrrolo[3,2-d]isoxazole framework exhibited significant cytotoxicity. Notably, the compound demonstrated an IC50 value lower than that of the standard anticancer drug 5-fluorouracil in several instances.
| Compound | Cell Line | IC50 (µM) | Activity Level |
|---|---|---|---|
| 5 | HCT-116 | 6.3 | Very Strong |
| 8 | HCT-116 | 9.7 | Very Strong |
| 10 | HCT-116 | 8.2 | Very Strong |
| 11 | PC3 | 8.0 | Strong |
| 15 | PC3 | 17.0 | Moderate |
The data indicates that the introduction of a chlorophenyl group enhances the compound's potency against tumor cells while maintaining lower toxicity against normal cells .
Anti-inflammatory Activity
Research has also highlighted the anti-inflammatory potential of pyrrolo[3,2-d]isoxazole derivatives. In vitro assays demonstrated that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
- Mechanism : The anti-inflammatory effects are likely mediated through inhibition of NF-kB signaling pathways and reduction of nitric oxide production in macrophages.
Antimicrobial Activity
The antimicrobial properties of the compound have been assessed against various bacterial strains:
- Study Findings : In a study testing several derivatives for their antibacterial activity, compounds including the pyrrolo[3,2-d]isoxazole structure showed promising results against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that modifications to the isoxazole structure can lead to enhanced antimicrobial efficacy .
Case Studies
-
Cytotoxicity Evaluation :
In a controlled laboratory setting, researchers synthesized a series of pyrrolo[3,2-d]isoxazole derivatives and tested their cytotoxicity using the MTT assay on HCT-116 and PC3 cell lines. The results indicated that certain structural modifications significantly increased potency while minimizing toxicity to non-cancerous WI-38 cells. -
Inflammatory Response Modulation :
A case study involving macrophage cell lines demonstrated that treatment with pyrrolo[3,2-d]isoxazole derivatives led to decreased levels of TNF-alpha and IL-6, indicating a potential role in managing chronic inflammatory conditions.
Q & A
Q. What are the key considerations for synthesizing 3-(3-Chlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole with high purity?
Synthesis optimization requires careful selection of reaction conditions and purification methods. For example, intramolecular cycloaddition reactions (e.g., nitrile oxide-alkyne cycloaddition) can be employed, using reagents like THF as a solvent and K₂CO₃ as a base to promote deprotonation . Column chromatography with gradients of n-hexane/EtOAc (e.g., 5:1 ratio) is effective for isolating the target compound. Ensure stoichiometric control of intermediates like 3-methyl-1-nitrobutan-2-yl acetate and aryl amines to minimize side products .
Q. How can researchers design experiments to evaluate the biological activity of this compound?
Initial biological evaluation should focus on in vitro assays targeting specific pathways. For example, antifungal activity can be assessed using agar diffusion or microbroth dilution assays against plant pathogens (e.g., Fusarium spp.), referencing protocols for structurally similar bicyclic isoxazoles . Dose-response curves and IC₅₀ calculations are critical for quantifying potency.
Q. What statistical methods are recommended for optimizing reaction conditions?
Design of Experiments (DoE) methodologies, such as factorial designs or response surface modeling, can systematically explore variables like temperature, solvent polarity, and catalyst loading. This reduces the number of trials while identifying optimal conditions . Central composite designs are particularly useful for non-linear relationships between variables.
Advanced Research Questions
Q. How can computational methods resolve contradictions in proposed reaction mechanisms?
Quantum chemical calculations (e.g., DFT or ab initio methods) can map potential energy surfaces to identify transition states and intermediates. For example, reaction path search algorithms (e.g., GRRM or AFIR) validate whether cycloaddition proceeds via a concerted or stepwise mechanism . Pair computational results with kinetic isotope effects (KIEs) or trapping experiments to confirm mechanistic hypotheses .
Q. What strategies address discrepancies in crystallographic data for structural elucidation?
Combine single-crystal XRD with solid-state NMR or electron diffraction to resolve ambiguities in dihedral angles or crystal packing. For instance, XRD data showing a 25.0° dihedral angle between aromatic and bicyclic rings can be cross-validated with Hirshfeld surface analysis to assess intermolecular interactions (e.g., C–H···π contacts). Cryo-crystallography may mitigate thermal motion artifacts .
Q. How can structure-activity relationship (SAR) studies be enhanced for this compound?
Leverage molecular docking (e.g., AutoDock Vina) to predict binding affinities against target enzymes (e.g., fungal lanosterol 14α-demethylase). QSAR models incorporating substituent electronic parameters (Hammett σ) and steric descriptors (Taft’s Es) can rationalize fungicidal activity trends . Validate predictions with site-directed mutagenesis or competitive inhibition assays.
Q. What methodologies assess environmental stability and degradation pathways?
Use accelerated stability testing under varied pH, UV light, and humidity conditions. LC-MS/MS can identify degradation products, while computational tools (e.g., EPI Suite) predict environmental persistence and bioaccumulation potential . For atmospheric fate studies, simulate OH radical reactions in smog chambers to quantify half-lives .
Data Contradiction and Validation
Q. How should researchers reconcile conflicting biological activity data across studies?
Perform meta-analysis using standardized protocols (e.g., OECD guidelines) to account for variability in assay conditions. Cross-reference with structural analogs (e.g., dihydrofuroisoxazoles) to identify substituent-specific trends . Validate via orthogonal assays (e.g., fluorescence-based enzymatic inhibition vs. cell viability assays).
Q. What approaches validate computational predictions of reaction pathways?
Experimental validation through isotopic labeling (e.g., ¹³C or ²H) or intermediate trapping (e.g., nitrile oxide scavengers) can confirm computational intermediates. For example, trapping nitroso intermediates with dienophiles during cycloaddition validates stepwise mechanisms .
Methodological Innovations
Q. How can green chemistry principles improve the synthesis of this compound?
Replace hazardous solvents (e.g., CHCl₃) with bio-based alternatives (e.g., cyclopentyl methyl ether) . Catalytic methods (e.g., organocatalysis) can reduce stoichiometric waste. Process intensification via flow reactors enhances heat/mass transfer, improving yield and scalability .
Q. What advanced techniques characterize electronic properties for SAR optimization?
Ultrafast spectroscopy (e.g., femtosecond transient absorption) probes excited-state dynamics, while XPS quantifies electron density shifts at the chlorine substituent. Correlate these with Hammett constants to predict substituent effects on reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
